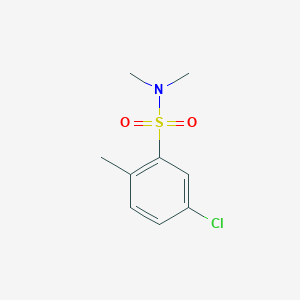

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N,N,2-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRKMBPWCSXDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473476-99-2 | |

| Record name | 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of amines.

Scientific Research Applications

The applications of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide are not explicitly detailed in the provided search results. However, the search results provide information on the properties, potential uses, and related compounds that can help infer its applications.

Properties and Characteristics

This compound has the following characteristics:

Potential Applications Based on Related Compounds

Based on the search results, sulfonamides and related compounds have a range of applications, and this compound may share some of these :

- Antimicrobial Agents : Sulfonamides have been evaluated for activity against Gram-positive and Gram-negative bacteria, fungi, Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii .

- Endothelin-mediated disorders treatment: Some sulfonamide salts are useful for treating hypertension, heart disease, angina pectoris, cardiomyopathy, arteriosclerosis, myocardial infarction, pulmonary hypertension, vasospasm, vascular restenosis, Raynaud's disease, cerebral stroke, asthma, bronchoconstriction, and renal failure .

- Anti-tubercular activity: Certain synthesized molecules with a 1,2,3-triazole linker have been screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .

- Anti-HIV activity: Some compounds with 1,2,3-triazole linkers displayed activity against HIV-1 in TZM-bl cells .

- Pharmaceutical applications: Sulfonamide compounds can modulate the biological activity of endothelin peptides and act as specific endothelin antagonists .

Data Table of Related Sulfonamides and Their Applications

Further Research

To determine the specific applications of this compound, further studies are needed, including:

- In vitro and in vivo testing against various microbial strains.

- Evaluation of its potential as an endothelin antagonist.

- Assessment of its activity in treating hypertension, heart disease, and related conditions in animal models.

- Analysis of its antiviral properties.

- Investigation into its effects on muscle function and safety profiles through rodent model studies .

Mechanism of Action

The mechanism of action of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the chlorine and methyl groups contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Salicylamide-Sulfonamide Hybrids (Compounds 23–41)

The primary analogs discussed in the evidence feature a 5-chloro-salicylamide scaffold coupled with a sulfonamide group. Key modifications include:

- Hydroxyl vs. Methoxy Groups : Replacing the methoxy group at position 2 with a hydroxyl (salicylamide) enhanced flexibility and bioactivity. For instance, compound 24 (5-chloro-2-hydroxy-N-(4-sulfamoylbenzyl)benzamide) exhibited potent activity against breast cancer cells (MCF-7 and MDA-MB-231) with GI₅₀ values of 5.6–10.7 μM .

- Substituent Position on Ring C : Para-substituted derivatives (e.g., compound 24 with Cl at para) showed superior activity over ortho-substituted analogs. Compound 33 , featuring a methylene spacer between the phenyl ring and sulfonamide, demonstrated selective inhibition of colon cancer cells (Caco-2 and HCT-116) with GI₅₀ values of 3.3–5.9 μM .

Aliphatic and Heterocyclic Sulfonamides

- Aliphatic Derivatives (35–41) : Compounds with aliphatic chains (e.g., ethyl or propyl groups) attached to the sulfonamide exhibited reduced activity (GI₅₀ > 50 μM) compared to aromatic analogs, highlighting the importance of aromatic π-π interactions for tubulin binding .

- Heterocyclic Derivatives : Derivatives incorporating triazine (e.g., compound 31 ) or thiazole rings (e.g., ) were less potent, suggesting that planar aromatic systems are critical for maintaining binding affinity to the colchicine site .

Antiproliferative Activity

†SI = GI₅₀ (normal hTERT-RPE1 cells) / GI₅₀ (cancer cells).

Mechanism of Action

- Tubulin Polymerization Inhibition : Compounds 24 and 33 inhibited tubulin assembly by binding to the colchicine site, as confirmed by molecular docking (PDB: 4O2B). Key interactions included hydrogen bonds with GLN11 (Chain A) and hydrophobic contacts with ASN258 (Chain B) .

- Cell Cycle Arrest : Both compounds induced G₂/M phase arrest in cancer cells, a hallmark of microtubule-targeting agents .

Comparison with Non-Salicylamide Sulfonamides

Cyazofamid ()

Thiophene and Benzothiophene Derivatives ()

- 5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide : Exhibits activity in unspecified assays but lacks tubulin-binding data .

- 5-Chloro-N-[4-methoxy-3-(piperazinyl)phenyl]-3-methylbenzothiophene-2-sulfonamide : A serotonin receptor modulator, highlighting divergent therapeutic targets compared to tubulin inhibitors .

Biological Activity

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, which is further connected to a trimethylbenzene ring with a chlorine substituent at the 5-position. Its molecular formula is with a molecular weight of approximately 257.75 g/mol.

The biological activity of sulfonamides, including this compound, primarily stems from their ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This inhibition disrupts essential metabolic processes in bacteria, making these compounds effective against various bacterial infections. The presence of the chloro and methyl groups enhances the compound's reactivity and binding affinity to specific molecular targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of microorganisms, including:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Demonstrated activity against various species.

- Mycobacterium species : Including Mycobacterium tuberculosis and Mycobacterium kansasii .

In vitro studies have shown that derivatives of this compound can have Minimum Inhibitory Concentrations (MICs) as low as 15.62-31.25 μmol/L against methicillin-sensitive Staphylococcus aureus .

Anti-inflammatory and Antitumor Activities

While the primary focus has been on its antimicrobial properties, there are indications that this compound may also possess anti-inflammatory and potential antitumor activities. Although specific data on its efficacy in these areas is limited, some studies suggest that sulfonamides can exhibit anti-inflammatory effects through mechanisms involving the inhibition of cyclooxygenase enzymes.

Research Findings and Case Studies

Several studies have investigated the biological activities of sulfonamides similar to this compound:

- Antimicrobial Evaluation : A study synthesized various sulfonamide derivatives and assessed their activity against multiple bacterial strains. The findings indicated that certain derivatives exhibited potent antibacterial effects, particularly against resistant strains .

- Mechanistic Insights : Research indicates that the compound interacts with enzymes involved in metabolic pathways related to folic acid synthesis. Understanding these interactions is crucial for predicting its efficacy in medicinal applications.

- Comparative Analysis : In comparison with other sulfonamides like Trimethoprim and Sulfanilamide, this compound's unique structure may confer distinct reactivity and selectivity against specific bacterial strains.

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of a substituted benzene precursor. A common approach is reacting 2-methyl-5-chlorobenzenesulfonyl chloride with dimethylamine under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DCM) to enhance nucleophilic substitution efficiency .

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | 2-methyl-5-chlorobenzenesulfonyl chloride, dimethylamine, Et₃N, DCM, 0°C | 85–90 | |

| Purification | Ethanol/water (3:1), recrystallization | 95 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm; aromatic protons at δ 7.1–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 261.045) .

- IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Q. What are the common derivatives of this compound, and how are they used in medicinal chemistry?

- Methodological Answer : Derivatives often retain the sulfonamide core while modifying substituents to enhance bioactivity:

- N-Alkylation : Introducing allyl or benzyl groups improves solubility and target affinity .

- Halogen Substitution : Fluorine or bromine at the 4-position increases metabolic stability .

Example Derivatives : - 5-Chloro-N-(4-sulfamoylbenzyl) derivatives: Tested for kinase inhibition .

- N-Cyclopentyl analogs: Explored for anti-inflammatory activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Discrepancies often arise from assay conditions or structural impurities. Strategies include:

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC₅₀ curves in cancer cell lines vs. MIC in bacterial assays) .

- Metabolite Profiling : Use LC-MS to rule out degradation products influencing results .

- Computational Modeling : Compare binding affinities to target proteins (e.g., COX-2 vs. DHFR) using molecular docking .

Q. What strategies improve yield in multi-step syntheses of advanced derivatives?

- Methodological Answer :

- Catalytic Optimization : Use Pd catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl boronate intermediates) .

- Inert Atmosphere : Conduct moisture-sensitive steps under N₂/Ar to prevent hydrolysis .

- Parallel Synthesis : Screen solvent/base combinations (e.g., DMF/DBU vs. THF/K₂CO₃) to identify ideal conditions .

Q. How can structure-activity relationship (SAR) studies be designed to prioritize derivatives for further testing?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with varied substituents (e.g., methyl, ethyl, cyclopropyl) at the N,N-dimethyl positions .

- Biological Assay Panels : Test derivatives against a panel of targets (e.g., kinases, GPCRs) to identify selectivity profiles .

- QSAR Modeling : Use Hammett constants (σ) and LogP values to correlate electronic/lipophilic effects with activity .

Table 2 : Example SAR Data

| Derivative | R₁ | R₂ | IC₅₀ (µM) COX-2 | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|---|

| A | Me | Me | 0.12 | 12.5 |

| B | Et | Et | 0.45 | 3.8 |

| C | Ph | Me | 0.08 | 18.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.